molecular formula C14H20O4 B13764619 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol CAS No. 52514-66-6

2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol

Cat. No.: B13764619
CAS No.: 52514-66-6
M. Wt: 252.31 g/mol
InChI Key: CIOMDFVGRMKKNB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C14H20O4. This compound features a phenolic group substituted with a methoxy group and a dioxane ring, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol typically involves the reaction of a phenolic compound with a dioxane derivative under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxane ring can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is unique due to the presence of both a methoxy group and a dioxane ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

52514-66-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C14H20O4/c1-9-8-14(2,3)18-13(17-9)10-5-6-11(15)12(7-10)16-4/h5-7,9,13,15H,8H2,1-4H3

InChI Key

CIOMDFVGRMKKNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC(=C(C=C2)O)OC)(C)C

Origin of Product

United States

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